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molecular formula C10H10BrN3O2 B8403973 ethyl 5-amino-7-bromoimidazo[1,2-a]pyridine-2-carboxylate

ethyl 5-amino-7-bromoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B8403973
M. Wt: 284.11 g/mol
InChI Key: UBXLGRCSCOVRMZ-UHFFFAOYSA-N
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Patent
US09181234B2

Procedure details

4-bromopyridine-2,6-diamine (3 g, 15.96 mmol) was dissolved in EtOH (300 mL). Ethyl bromopyruvate (2.34 mL, 16.8 mmol, 90% tech grade) was added. The mixture was heated at reflux for 5 h. The solvent was evaporated under reduced pressure to give a dark tan foam which was triturated with 200 mL of saturated NaHCO3 overnight. The solids were filtered, washed with 2×10 mL of saturated NaHCO3, then triturated with EtOAc (100 mL) twice, filtered and air dried to give the desired product as a tan powder weighing 3.15 g (70%).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
2.34 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([NH2:8])[N:5]=[C:4]([NH2:9])[CH:3]=1.Br[CH2:11][C:12](=O)[C:13]([O:15][CH2:16][CH3:17])=[O:14]>CCO>[NH2:8][C:6]1[N:5]2[CH:11]=[C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[N:9]=[C:4]2[CH:3]=[C:2]([Br:1])[CH:7]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=CC(=NC(=C1)N)N
Name
Quantity
300 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
2.34 mL
Type
reactant
Smiles
BrCC(C(=O)OCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a dark tan foam which
CUSTOM
Type
CUSTOM
Details
was triturated with 200 mL of saturated NaHCO3 overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solids were filtered
WASH
Type
WASH
Details
washed with 2×10 mL of saturated NaHCO3
CUSTOM
Type
CUSTOM
Details
triturated with EtOAc (100 mL) twice
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=CC=2N1C=C(N2)C(=O)OCC)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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